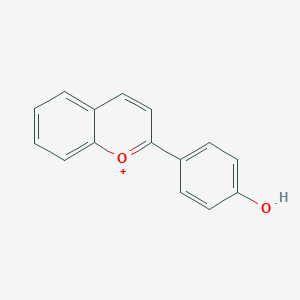

4'-Hydroxyflavylium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4'-Hydroxyflavylium is a flavonoid compound that has been extensively studied for its potential therapeutic applications. It is a natural pigment found in many fruits and vegetables, including grapes, blueberries, and red cabbage. This compound has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.

Wissenschaftliche Forschungsanwendungen

Applications in Nonlinear Optics and Photonic Devices

4'-Hydroxyflavylium exhibits remarkable properties in nonlinear optics and photonic devices. Castet et al. (2014) highlighted its potential in creating high-density optical memory through a non-destructive process, leveraging its multiple electronic states activated upon pH- and light-triggered transformations (Castet et al., 2014). Similarly, Moncada et al. (2004) described its multifunctional behavior, detailing a novel cyclic process involving write-lock/read/unlock/enable-erase/erase steps, driven by light and pH stimulation, which emphasizes its versatility in photonic applications (Moncada et al., 2004).

Thermodynamic and Kinetic Properties in Biphasic Systems

The compound demonstrates intriguing thermodynamic and kinetic properties when placed in biphasic systems. Fernandez et al. (2004) explored these properties in a water–ionic liquid biphasic system, revealing its multifunctional and multistate characteristics and highlighting its stability and photoisomerisation capabilities (Fernandez et al., 2004).

Metastable Stability in Multistate Systems

The metastable stability of 4'-Hydroxyflavylium plays a crucial role in flavylium systems, contributing significantly to models for optical memories. Petrov et al. (2015) emphasized the importance of a high cis-trans isomerization barrier in achieving metastable states, making 4'-Hydroxyflavylium suitable for optical memory applications where write-read-erase capabilities are essential (Petrov et al., 2015).

Interaction with Nucleic Acids

4'-Hydroxyflavylium shows significant interaction with double-stranded DNA and RNA. Crnolatac et al. (2020) investigated its interaction with these nucleic acids, revealing its binding affinities and the potential as a pH-switchable probe for distinguishing between various polynucleotide sequences (Crnolatac et al., 2020).

Ground and Excited State Proton Transfer Reactions

The effect of micelles on ground and excited-state proton transfer reactions involving 4-methyl-7-hydroxyflavylium cation was explored by Pina et al. (2001). The study offers insights into how micelles can influence the acid–base properties of the ground state system, affecting the stability of the acidic form AH+ and the neutral form A, and thereby impacting the excited state dissociation constant and reaction kinetics (Pina et al., 2001).

Eigenschaften

CAS-Nummer |

15896-53-4 |

|---|---|

Produktname |

4'-Hydroxyflavylium |

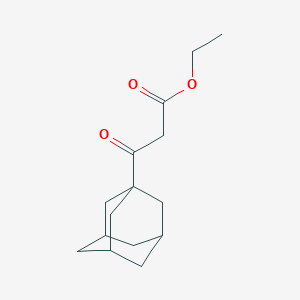

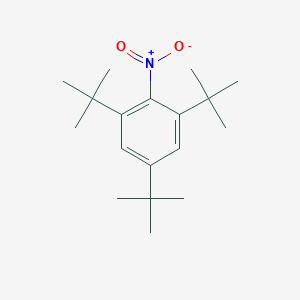

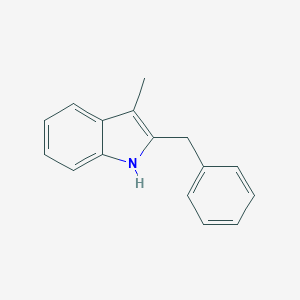

Molekularformel |

C15H11O2+ |

Molekulargewicht |

223.25 g/mol |

IUPAC-Name |

4-chromenylium-2-ylphenol |

InChI |

InChI=1S/C15H10O2/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H/p+1 |

InChI-Schlüssel |

ZQDSUXVSTSPNBY-UHFFFAOYSA-O |

SMILES |

C1=CC=C2C(=C1)C=CC(=[O+]2)C3=CC=C(C=C3)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=[O+]2)C3=CC=C(C=C3)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.